
7-Hydroxy Quetiapine
描述
7-Hydroxy Quetiapine is a metabolite of Quetiapine, an atypical antipsychotic drug widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the hydroxylation of Quetiapine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . The presence of the hydroxyl group at the seventh position of the Quetiapine molecule significantly influences its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine involves the hydroxylation of Quetiapine. This reaction is typically carried out using cytochrome P450 enzymes, particularly CYP2D6 . The reaction conditions include the presence of an appropriate cofactor, such as NADPH, and a suitable buffer system to maintain the pH .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures expressing CYP2D6 . This method ensures high specificity and yield of the desired hydroxylated product .
化学反应分析
Types of Reactions: 7-Hydroxy Quetiapine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming Quetiapine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quetiapine.
Substitution: Various substituted Quetiapine derivatives.
科学研究应用
Forensic Toxicology
Vitreous Humor Analysis
Recent studies have demonstrated that 7-hydroxy quetiapine can be effectively analyzed in vitreous humor, providing a viable alternative to blood samples in forensic investigations. A study involving postmortem samples from forensic cases revealed that quetiapine and its metabolites, including this compound, are easily distributed in vitreous humor. The methodology developed for this analysis showed high sensitivity and specificity, with a limit of detection (LOD) at 3.0 ng/mL and a limit of quantification (LOQ) at 10.0 ng/mL .
Analyte | Blood Concentration (ng/mL) | Vitreous Humor Concentration (ng/mL) |
---|---|---|
Quetiapine | Varies | Varies |
This compound | Varies | Varies |
Nor-quetiapine | Varies | Varies |
This method's validation indicates that vitreous humor can serve as a reliable matrix for determining the presence of these substances postmortem, especially when traditional biological materials are unavailable .
Pharmacological Insights
Metabolic Pathways
this compound is produced through the metabolism of quetiapine, primarily by cytochrome P450 isoenzymes CYP3A4/5 and CYP2D6. Understanding its metabolic pathways is crucial for assessing its pharmacological effects. A study utilizing molecular networking and LC-HRMS/MS techniques has provided insights into the metabolism of quetiapine, highlighting the role of this compound as a significant metabolite that may contribute to the drug's overall pharmacodynamics .
Clinical Implications
Antidepressant Activity
Research has indicated that this compound may possess antidepressant properties distinct from those of its parent compound, quetiapine. The active metabolites of quetiapine, including norquetiapine and potentially this compound, are believed to play a significant role in its antidepressant efficacy . This suggests that further exploration into the therapeutic applications of this compound could yield valuable insights for treating mood disorders.
Case Studies
Postmortem Concentrations
Several case studies have investigated postmortem concentrations of quetiapine and its metabolites, including this compound. In one study analyzing therapeutic versus toxic concentrations in medical examiner cases, it was found that individuals who died from overdoses exhibited significantly elevated levels of quetiapine compared to therapeutic ranges . These findings emphasize the importance of understanding metabolite concentrations in forensic contexts.
作用机制
The mechanism of action of 7-Hydroxy Quetiapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5-HT2A) receptors, similar to Quetiapine . Additionally, it has a high affinity for the serotonin 7 (5-HT7) receptor, which is implicated in mood regulation and circadian rhythm . The compound also inhibits the reuptake of noradrenaline, contributing to its antidepressant effects .
相似化合物的比较
Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.
Quetiapine Sulfoxide: Formed through the oxidation of Quetiapine.
7-Hydroxy-N-dealkyl Quetiapine: A metabolite formed through both hydroxylation and N-dealkylation.
Uniqueness: 7-Hydroxy Quetiapine is unique due to its specific hydroxylation at the seventh position, which significantly alters its receptor binding profile and pharmacological effects compared to other metabolites . This unique modification enhances its potential therapeutic applications and provides insights into the metabolism and action of Quetiapine .
生物活性
7-Hydroxy Quetiapine is a significant metabolite of the atypical antipsychotic drug Quetiapine, primarily utilized in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is critical for elucidating its role in the pharmacological effects of Quetiapine, as well as its potential implications in clinical settings.
This compound is formed through the hydroxylation of Quetiapine, primarily in the liver. This process involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which catalyze the conversion of Quetiapine into its active metabolites. The metabolic pathway can be summarized as follows:
Metabolite | Enzyme Involved | Formation Mechanism |
---|---|---|
This compound | CYP2D6 | Hydroxylation of Quetiapine |
N-desalkylquetiapine | CYP3A4 | N-dealkylation of Quetiapine |
7-Hydroxy-N-desalkylquetiapine | CYP2D6 | Further metabolism of N-desalkylquetiapine |
Studies have shown that this compound exhibits pharmacological activity similar to that of Quetiapine, acting as an antagonist at several neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2) receptors. However, it is important to note that while it contributes to the overall therapeutic effects, its direct pharmacological impact is considered minimal compared to its parent compound .
Pharmacokinetic Profile
The pharmacokinetics of this compound have been investigated through various studies. For instance, animal models have been employed to assess its absorption, distribution, metabolism, and excretion (ADME). Key findings from these studies include:
- Absorption : Following administration of Quetiapine, this compound appears in systemic circulation as a significant metabolite.
- Distribution : The distribution profile indicates that it can cross the blood-brain barrier, contributing to its central nervous system effects.
- Excretion : The primary route of elimination for this compound is renal, with metabolites detected in urine.
Biological Activity and Mechanisms
While this compound does not exhibit significant direct pharmacological effects on its own, it plays a crucial role in the overall therapeutic profile of Quetiapine. Its mechanisms of action include:
- Dopamine Receptor Antagonism : Similar to Quetiapine, it acts on D2 receptors, which is essential for managing symptoms of schizophrenia.
- Serotonin Receptor Antagonism : It also antagonizes 5-HT2 receptors, contributing to mood stabilization in bipolar disorder.
The biological activity of this compound may influence both efficacy and side effect profiles when compared to Quetiapine alone. For example, it has been suggested that the presence of this metabolite may mitigate some adverse effects associated with D2 receptor antagonism .
Clinical Implications and Case Studies
Research has highlighted the importance of understanding the role of metabolites like this compound in clinical scenarios. A notable case study involved patients who experienced severe adverse effects due to high concentrations of Quetiapine and its metabolites during overdose situations. In these cases, concentrations of this compound were found alongside elevated levels of its parent compound, suggesting a potential interaction in toxicity profiles .
Table: Case Study Summary
Case | Quetiapine Concentration (mg/L) | This compound Concentration (mg/L) | Outcome |
---|---|---|---|
Case #1 | 16 | Not specified | Fatal overdose |
Case #2 | 7.20 | Not specified | Fatal overdose |
Case #3 | 5.90 | Not specified | Mixed drug overdose |
These findings underscore the necessity for clinicians to consider metabolite profiles when evaluating patient responses to treatment and potential overdose scenarios.
属性
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
Record name | ICI-214227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139079-39-3 | |
Record name | 7-Hydroxyquetiapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICI-214227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI-214227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139079-39-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYQUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Hydroxy Quetiapine in the metabolism of Quetiapine?
A1: this compound is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , ] While Quetiapine's primary metabolic pathway is sulfoxidation, resulting in Quetiapine Sulfoxide, 7-hydroxylation is another significant metabolic route. []
Q2: Which enzyme is primarily responsible for the formation of this compound?
A2: Research suggests that while CYP3A4 plays a key role in Quetiapine's overall metabolism, it is not the primary enzyme responsible for 7-hydroxylation. [] This contrasts with Quetiapine Sulfoxidation and N-dealkylation, which are primarily catalyzed by CYP3A4. []
Q3: How does the administration of erythromycin, a CYP3A4 inhibitor, affect this compound levels?
A3: Studies show that co-administration of erythromycin, a potent CYP3A4 inhibitor, leads to a significant increase in the elimination half-life (t1/2) of this compound. [] This suggests that while CYP3A4 may not be the main enzyme responsible for its formation, it likely plays a role in its subsequent metabolism.
Q4: What are the typical plasma concentrations of this compound observed in patients undergoing Quetiapine treatment?
A4: In a study involving Chinese patients with schizophrenia receiving a multiple-dose regimen of Quetiapine (200 mg twice daily), the average steady-state peak plasma concentration (Cmax(SS)) of this compound was found to be 58 ± 22 µg/L. [, ]
Q5: How does the elimination half-life of this compound compare to that of Quetiapine and its other metabolites?
A5: The elimination half-life of this compound is relatively similar to that of Quetiapine and its other metabolites, such as Quetiapine Sulfoxide and 7-hydroxy-N-desalkyl-quetiapine. [] In the study mentioned above, the average elimination half-life (t1/2) of this compound was approximately 8 hours. []
Q6: Can this compound be detected in vitreous humor, and what is its forensic significance?
A6: Yes, this compound can be detected in vitreous humor. [] This is relevant in forensic toxicology as vitreous humor can provide valuable information in postmortem investigations, particularly when blood samples are unavailable or compromised. []
Q7: Are there any known amino acid conjugates of this compound?
A7: Yes, research has described the synthesis of amino acid conjugates of this compound, specifically with phenylalanine. [] In these conjugates, the carboxyl group of phenylalanine is esterified with a hydroxyl group of this compound. [] The purpose and potential applications of these conjugates require further investigation.
Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?
A8: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used analytical technique for measuring this compound concentrations in biological matrices like plasma. [, ] This method offers high sensitivity and selectivity, enabling the accurate quantification of Quetiapine and its metabolites in complex biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。